4-(Benzyloxy)pyridine-2-carboxylic acid

Description

Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Contemporary Chemical Research

Pyridine carboxylic acid derivatives represent a class of heterocyclic compounds that hold a position of immense importance in modern chemical and pharmaceutical research. ontosight.aigoogle.com As isosteres of benzene, pyridine rings are incorporated into a vast array of functional molecules, and the addition of carboxylic acid groups further enhances their utility. ontosight.ai These derivatives serve as versatile scaffolds in medicinal chemistry, contributing to the development of drugs for a wide range of diseases, including tuberculosis, cancer, diabetes, and HIV/AIDS. prepchem.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the carboxylic acid group provides a site for hydrogen bonding, salt formation, and further chemical modification. This combination of features makes pyridine carboxylic acid derivatives highly effective as enzyme inhibitors and versatile building blocks in the synthesis of complex organic molecules and materials. prepchem.comresearchgate.net Their ability to chelate metal ions has also led to significant applications in coordination chemistry and material science. rsc.org

Overview of 4-(Benzyloxy)pyridine-2-carboxylic Acid in Synthetic and Medicinal Chemistry Landscapes

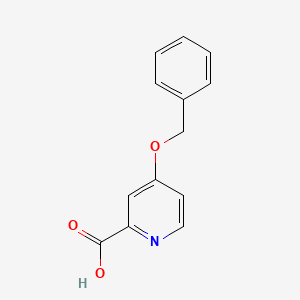

Within this significant class of compounds lies this compound, also known as 4-(phenylmethoxy)pyridine-2-carboxylic acid. This molecule features a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a benzyloxy group. The carboxylic acid function makes it a derivative of picolinic acid. wikipedia.org The presence of the benzyloxy group, a benzyl (B1604629) ether, introduces increased lipophilicity compared to its hydroxyl analogue, which can be crucial for modulating a molecule's biological properties, such as membrane permeability. While specific research on this particular isomer is less prevalent than on its 5-benzyloxy counterpart, its structural motifs suggest considerable potential as an intermediate in organic synthesis and as a scaffold in medicinal chemistry. ontosight.ai Its potential as a ligand in coordination chemistry is also noteworthy, given the N,O-chelating capability of the picolinic acid core. jcmimagescasereports.org

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)12-8-11(6-7-14-12)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVBGJYWNVWGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50605069 | |

| Record name | 4-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100727-49-9 | |

| Record name | 4-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzyloxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

Molecular Structure and Formula

4-(Benzyloxy)pyridine-2-carboxylic acid is characterized by a central pyridine (B92270) ring. A carboxylic acid group (-COOH) is attached at the C2 position, and a benzyloxy group (-OCH₂C₆H₅) is located at the C4 position.

Molecular Formula: C₁₃H₁₁NO₃ chemicalbook.comuni.lubldpharm.com

SMILES: O=C(O)c1cc(OCc2ccccc2)ccn1 uni.lu

InChI Key: MKVBGJYWNVWGHX-UHFFFAOYSA-N uni.lu

Physicochemical Data

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. The data presented below is compiled from chemical supplier databases and predicted values.

| Property | Value | Source(s) |

| Molecular Weight | 229.23 g/mol | chemicalbook.comuni.lubldpharm.com |

| Monoisotopic Mass | 229.0739 Da | uni.lu |

| CAS Number | 100727-49-9 | chemicalbook.combldpharm.com |

| Predicted XlogP | 2.2 | uni.lu |

| Boiling Point | No data available | bldpharm.com |

| Storage | Inert atmosphere, room temperature | bldpharm.com |

Advanced Spectroscopic and Structural Characterization of 4 Benzyloxy Pyridine 2 Carboxylic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise connectivity and electronic environment of atoms within a molecule. For 4-(benzyloxy)pyridine-2-carboxylic acid, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, would provide a complete picture of its structure.

NMR spectroscopy is the cornerstone of molecular structure determination in solution.

¹H-NMR Spectroscopy : The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. libretexts.orgresearchgate.net The protons of the benzyl (B1604629) group would show a singlet for the methylene (B1212753) (-CH₂-) protons, anticipated around 5.0-5.5 ppm, and signals for the phenyl ring protons in the aromatic region (7.2-7.5 ppm). The three protons on the pyridine (B92270) ring would appear as distinct signals, likely in the 7.0-8.5 ppm range, with their exact shifts and coupling patterns dictated by the positions of the substituents.

¹³C-NMR Spectroscopy : The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing between 160 and 180 ppm. libretexts.org The carbons of the pyridine and phenyl rings would resonate in the aromatic region (approximately 110-160 ppm). The methylene carbon of the benzyloxy group would likely appear around 60-70 ppm.

DEPT and COSY : Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A Correlation Spectroscopy (COSY) experiment would establish proton-proton coupling relationships, helping to assign the signals of the pyridine and phenyl ring protons by showing which protons are adjacent to each other.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 160 - 180 |

| Pyridine-H3 | ~7.0 - 7.5 | ~115 - 125 |

| Pyridine-H5 | ~7.5 - 8.0 | ~140 - 150 |

| Pyridine-H6 | ~8.0 - 8.5 | ~145 - 155 |

| Benzyl (-CH₂-) | ~5.0 - 5.5 (s) | ~60 - 70 |

| Phenyl (C₆H₅) | ~7.2 - 7.5 (m) | ~125 - 135 |

| Pyridine-C2 | - | ~150 - 160 |

| Pyridine-C4 | - | ~160 - 170 |

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. libretexts.orgspectroscopyonline.com The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically in the region of 1700-1730 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C-O stretching of the ether linkage would appear in the 1200-1300 cm⁻¹ region. Vibrations associated with the pyridine ring would also be present in the fingerprint region (below 1600 cm⁻¹). researchgate.netresearchgate.netnih.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp |

| C=C and C=N stretch (Aromatic/Pyridine) | 1450 - 1600 | Medium to Strong |

| C-O stretch (Ether) | 1200 - 1300 | Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₁₁NO₃), the molecular weight is 229.23 g/mol . In a high-resolution mass spectrometry (HRMS) experiment, the exact mass of the molecular ion would be determined, confirming the elemental composition. uni.lu

The fragmentation pattern in the mass spectrum would be influenced by the stability of the resulting fragments. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org A significant fragmentation would be the cleavage of the benzylic ether bond, which would likely lead to a prominent peak corresponding to the benzyl cation (C₇H₇⁺) at m/z 91, a common feature for compounds containing a benzyl group. Another major fragmentation could involve the loss of the entire benzyloxy group.

Chromatographic techniques are essential for verifying the purity of a compound and can also aid in its identification. High-Performance Liquid Chromatography (HPLC) would be the method of choice. By using a suitable stationary phase (e.g., C18) and a mobile phase gradient (e.g., a mixture of water/acetonitrile with a small amount of acid like formic acid), a sharp, single peak would be expected for a pure sample of this compound. The retention time would be a characteristic property of the compound under specific chromatographic conditions. Coupling HPLC with a mass spectrometer (LC-MS) would allow for the simultaneous determination of the retention time and the mass-to-charge ratio of the eluting compound, providing a high degree of confidence in its identity.

Solid-State Structural Analysis

While spectroscopic methods provide information about the molecule in solution or the gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the most powerful technique for determining the absolute structure of a crystalline compound. If suitable crystals of this compound could be grown, this technique would provide a wealth of information.

Molecular Structure : The analysis would confirm the connectivity of all atoms and provide precise bond lengths and angles. For instance, the C=O bond of the carboxylic acid would be shorter than the C-O single bond. The geometry of the pyridine ring and the phenyl ring would be determined, including any deviations from planarity. The conformation of the benzyloxy group relative to the pyridine ring would also be established.

Crystal Structure : X-ray crystallography would also reveal how the molecules are packed in the crystal lattice. It is highly probable that the carboxylic acid groups would form intermolecular hydrogen bonds with each other, creating dimers, a common structural motif for carboxylic acids in the solid state. rsc.org The packing would also be influenced by π-π stacking interactions between the aromatic rings. These intermolecular interactions govern the macroscopic properties of the crystal, such as its melting point and solubility.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Hirshfeld Surface Analysis)

A detailed analysis of the intermolecular interactions within the crystalline structure of this compound would be crucial for understanding its solid-state packing and physical properties. Such an analysis would typically involve single-crystal X-ray diffraction data.

Hydrogen Bonding: The primary and most significant intermolecular interaction expected in the crystal lattice of this compound is hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). It is highly probable that these molecules would form classic carboxylic acid dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring motif. Additionally, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with the carboxylic acid proton of a neighboring molecule, leading to the formation of chains or more complex networks. The benzyloxy ether oxygen could also participate as a weak hydrogen bond acceptor. A comprehensive study would tabulate the donor-acceptor distances and angles for these bonds.

π-Stacking: The presence of two aromatic rings, the pyridine and the benzyl group, suggests the likelihood of π-stacking interactions contributing to the crystal packing. These interactions would involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules. The distances between the centroids of these rings and their displacement would be key parameters to quantify the strength and nature of these interactions.

A hypothetical data table summarizing the contributions of various intermolecular contacts from a Hirshfeld surface analysis is presented below.

| Contact Type | Percentage Contribution (%) |

| H···H | 45.0 |

| O···H / H···O | 25.0 |

| C···H / H···C | 20.0 |

| C···C | 5.0 |

| N···H / H···N | 5.0 |

This table is illustrative and not based on experimental data for the specified compound.

Conformational Analysis and Dihedral Angle Investigations in Crystalline Phases

The conformational flexibility of this compound is primarily associated with the rotation around the C-O-C ether linkage and the orientation of the carboxylic acid group relative to the pyridine ring. A crystallographic study would precisely determine the conformation adopted by the molecule in the solid state.

Key dihedral angles that would be investigated include:

The angle between the plane of the pyridine ring and the plane of the carboxylic acid group. This would reveal if the carboxylic acid group is co-planar with the ring, which could have implications for electronic conjugation.

The angle between the mean planes of the pyridine and benzyl rings, which would provide insight into the spatial relationship between these two aromatic systems.

A hypothetical table of key dihedral angles is shown below.

| Dihedral Angle | Value (degrees) |

| C(3)-C(4)-O-C(benzyl) | 175.0 |

| C(4)-O-C(benzyl)-C(aromatic) | 70.0 |

| N(1)-C(2)-C(carboxyl)-O(carbonyl) | 180.0 |

| Pyridine Ring Plane vs. Benzyl Ring Plane | 85.0 |

This table is illustrative and not based on experimental data for the specified compound.

Thermal Stability and Transformation Studies via Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) would be used to evaluate the thermal stability of this compound. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

A typical TGA experiment would involve heating a small sample of the compound at a constant rate. The resulting TGA curve would plot the percentage of weight loss against temperature. The onset temperature of decomposition would indicate the limit of the compound's thermal stability. For a pyridine carboxylic acid derivative, thermal decomposition often involves decarboxylation (the loss of CO₂). The Hammick reaction, for example, describes the thermal decarboxylation of α-picolinic acids. It is plausible that the decomposition of this compound would initiate with the loss of the carboxylic acid group. Subsequent decomposition at higher temperatures would lead to the breakdown of the remaining molecular structure.

The TGA curve might show a single-step or multi-step decomposition process. The temperatures at which 5% (T₅), 50% (T₅₀), and the maximum rate of decomposition occur would be determined. The final residual mass at the end of the experiment would also be recorded.

A hypothetical data table summarizing TGA findings is provided below.

| Parameter | Value |

| Onset of Decomposition (Tonset) | 200 °C |

| Temperature at 5% Mass Loss (T₅) | 210 °C |

| Temperature at 50% Mass Loss (T₅₀) | 250 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | 260 °C |

| Residual Mass at 800 °C | 5% |

This table is illustrative and not based on experimental data for the specified compound.

Applications in Organic Synthesis

Role as a Versatile Building Block

4-(Benzyloxy)pyridine-2-carboxylic acid is a valuable building block for organic synthesis due to its multiple functional groups. researchgate.net The carboxylic acid moiety can be converted into a wide range of other functional groups, such as esters, amides, or alcohols (via reduction). The pyridine (B92270) nitrogen provides a site for N-alkylation or N-oxidation, and its basicity can influence reaction pathways. The benzyloxy group serves as a protected form of a hydroxyl group; it is generally stable under many reaction conditions but can be removed by catalytic hydrogenation to unmask the 4-hydroxy functionality if needed.

Use in the Construction of Complex Molecules

The strategic placement of the carboxylic acid, pyridine nitrogen, and protected hydroxyl group makes this compound an attractive starting material or intermediate for constructing more elaborate molecular architectures. nih.gov It can be utilized in cross-coupling reactions or multicomponent reactions to build complex heterocyclic systems that are often found in bioactive molecules. researchgate.net While specific, documented examples of its use in the total synthesis of complex natural products or pharmaceuticals are not readily found in the literature, its structure is analogous to other substituted pyridine carboxylic acids that are widely employed for such purposes. nih.gov

Functional Roles and Applications in Chemical Systems

Utilization as a Versatile Organic Building Block

The structure of 4-(benzyloxy)pyridine-2-carboxylic acid makes it a valuable starting material and intermediate in the synthesis of more complex organic molecules. The pyridine (B92270) ring can undergo various transformations, and the carboxylic acid and benzyloxy groups offer handles for further functionalization. While specific examples detailing the extensive use of this compound as a versatile building block are not extensively documented in publicly available literature, the reactivity of its constituent functional groups suggests its potential in a variety of synthetic applications.

The synthesis of substituted pyridines is a subject of intensive investigation due to their widespread presence in active substances for medicinal and agricultural applications. google.com General synthetic strategies for related 4-alkoxypyridines have been developed, which can be adapted for the synthesis of derivatives of this compound. semanticscholar.org The carboxylic acid moiety can be converted to other functional groups such as esters, amides, or alcohols, or it can be removed through decarboxylation, providing a route to 2-substituted-4-(benzyloxy)pyridines. organic-chemistry.org Furthermore, the benzyloxy group can be cleaved to reveal a hydroxyl group, which can then be used for further synthetic elaborations. The pyridine nitrogen provides a site for N-alkylation or N-oxidation, further expanding the synthetic possibilities.

Applications in Ligand Design and Coordination Chemistry

The pyridine-2-carboxylic acid moiety is a well-established bidentate chelating ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylic acid group can coordinate to a metal center to form a stable five-membered ring. This chelating ability makes this compound and its derivatives attractive ligands for the construction of a wide array of metal complexes with diverse structures and properties.

The general coordination modes of pyridine-carboxylic acid derivatives with metal ions are well-documented. researchgate.net The specific coordination environment depends on the metal ion, the other ligands present, and the reaction conditions. Pyridine-carboxylic acid ligands can act as bidentate, monodentate, or bridging ligands, leading to the formation of mononuclear, binuclear, or polynuclear complexes.

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended crystalline materials constructed from metal ions or clusters connected by organic ligands. Pyridine-carboxylic acid derivatives are excellent candidates for the construction of CPs and MOFs due to their ability to bridge multiple metal centers. researchgate.netnih.govrsc.orgresearchgate.net The pyridine nitrogen and the carboxylate group can coordinate to different metal ions, leading to the formation of one-, two-, or three-dimensional networks. rsc.org

While specific examples of MOFs constructed from this compound are not prevalent in the literature, the use of related ligands such as pyridine-2,6-dicarboxylic acid and 4-hydroxypyridine-2,6-dicarboxylic acid is well-established. researchgate.netnih.gov These ligands have been used to synthesize a variety of MOFs with interesting topologies and properties, including porosity and luminescence. nih.govrsc.org The benzyloxy group in this compound could introduce additional functionality and steric bulk, potentially influencing the resulting framework structure and its properties. The self-assembly process for the formation of these materials is often influenced by factors such as the metal-to-ligand ratio, solvent, and temperature. nih.gov

Table 1: Examples of Pyridine-Carboxylic Acid Derivatives in Coordination Polymers and MOFs

| Ligand | Metal Ion(s) | Resulting Structure Type | Reference(s) |

|---|---|---|---|

| Pyridine-2,3-dicarboxylic acid | Cu(II), Zn(II), Cd(II) | 2D → 3D interpenetrated network, 3D non-interpenetrating framework | rsc.org |

| Pyridine-2,6-dicarboxylic acid | Cu(II) | 1D, 2D, or 3D MOFs depending on the spacer ligand | rsc.org |

Significance in Medicinal Chemistry Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry and is present in numerous approved drugs. pensoft.net Pyridine-carboxylic acid derivatives, in particular, have garnered significant attention for the development of new therapeutic agents due to their ability to interact with biological targets through various non-covalent interactions. pensoft.net

The this compound scaffold has been utilized in the rational design and synthesis of potent inhibitors of various enzymes, including HIV-1 integrase. mdpi.com HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, and its inhibition is a key strategy for the treatment of AIDS. nih.govnih.gov The diketo acid moiety, which can be derived from pyridine-carboxylic acids, is a known pharmacophore for HIV-1 integrase inhibitors, as it can chelate the essential magnesium ions in the enzyme's active site. mdpi.comresearchgate.net The benzyloxy group can provide favorable hydrophobic interactions within the active site, enhancing the binding affinity and inhibitory potency of the molecule. Several HIV-1 integrase inhibitors that have been approved for clinical use contain a pyridine moiety, highlighting the importance of this scaffold in antiviral drug design. nih.gov

The synthesis of these biologically active molecules often involves multi-step sequences where the this compound core is assembled and subsequently functionalized to optimize its pharmacological properties. acs.org

Several functional groups have been successfully employed as bioisosteres for carboxylic acids. One of the most common is the tetrazole ring, which has a similar pKa to a carboxylic acid and can participate in similar interactions with biological targets. mdpi.com Other examples of carboxylic acid bioisosteres include sulfonamides, hydroxamic acids, and various other acidic heterocycles. mdpi.com The choice of a suitable bioisostere is highly context-dependent and often requires extensive structure-activity relationship (SAR) studies to identify a replacement that maintains or improves biological activity while enhancing the pharmacokinetic profile of the drug candidate.

Table 2: Common Bioisosteres for Carboxylic Acids

| Bioisostere | Key Features |

|---|---|

| Tetrazole | Similar pKa to carboxylic acid, can form similar interactions. |

| Sulfonamide | Weaker acid than carboxylic acid, can improve lipophilicity and metabolic stability. |

Enzyme Inhibition Studies (e.g., Kinases, TRPC6, Matrix Metalloproteinases)

Direct and specific research on the inhibitory activity of this compound against kinases, TRPC6 channels, and matrix metalloproteinases (MMPs) is not extensively documented in publicly available literature. However, the pyridine-2-carboxylic acid scaffold is a recognized motif in the design of enzyme inhibitors, and related compounds have shown activity against these and other enzyme classes.

The structural features of this compound, namely the pyridine ring, the carboxylic acid group, and the benzyloxy substituent, provide functionalities that can interact with enzyme active sites. The benzyloxy group, for instance, can enhance lipophilicity, which may improve a compound's ability to cross cell membranes and access intracellular targets.

Studies on closely related isomers and analogues provide context for its potential applications:

Kinase Inhibition: While direct data on the 4-benzyloxy isomer is scarce, related structures have been explored as kinase inhibitors. For example, the positional isomer, 5-(Benzyloxy)pyridine-2-carboxylic acid, and its derivatives are considered versatile scaffolds for developing kinase inhibitors. The pyridine core can act as a hinge-binder in the ATP-binding site of many kinases. Further modifications of this basic structure are often undertaken to enhance potency and selectivity.

TRPC6 Inhibition: The pyridine core is also present in modulators of ion channels. A patent for TRPC6 inhibitors describes pyridine carbonyl derivatives for therapeutic use, including compounds like 5-(2-fluoro-benzyloxy)-4-methoxy-pyridine-2-carboxylic acid methyl ester, which serves as an intermediate in the synthesis of active inhibitors. This highlights the utility of the benzyloxy-pyridine-carboxylic acid framework in developing molecules that target TRPC6, a channel implicated in various diseases.

Matrix Metalloproteinase (MMP) Inhibition: Carboxylic acids are a known class of zinc-binding groups used in the design of MMP inhibitors. While many potent MMP inhibitors are based on hydroxamic acids, research has focused on carboxylic acid-based inhibitors to achieve better selectivity, particularly for MMP-13. Although specific studies involving this compound are not reported, its carboxylic acid moiety suggests it could be investigated as a potential zinc-chelating fragment in the design of new MMP inhibitors. Research into MMP-2 inhibitors has also explored various substituted carboxylic acid derivatives based on different heterocyclic scaffolds.

The following table summarizes the inhibitory context for the pyridine-2-carboxylic acid scaffold based on related compounds.

| Target Class | Related Compound/Scaffold | Key Findings |

| Kinases | 5-(1H-1,2,4-Triazol-1-yl)pyridine-2-carboxylic acid | The pyridine-2-carboxylic acid scaffold is considered versatile for kinase inhibitor design. |

| TRPC6 | 5-(2-fluoro-benzyloxy)-4-methoxy-pyridine-2-carboxylic acid methyl ester | The benzyloxy-pyridine-carboxylic acid framework is used in the synthesis of TRPC6 inhibitors. |

| MMPs | Various carboxylic acid-based inhibitors | The carboxylic acid group is a recognized zinc-binding moiety for MMP inhibition. |

Catalytic Applications in Organic Synthesis

There are no specific reports detailing the use of this compound itself as a catalyst in organic synthesis. Its primary role in this context appears to be as a versatile intermediate or building block for the construction of more complex molecules.

However, the parent compound, pyridine-2-carboxylic acid (also known as picolinic acid), has been identified as a highly effective catalyst in certain important chemical transformations. This suggests a potential, though unexplored, area of application for its derivatives.

Manganese-Based Oxidation Catalysis: Research has revealed a crucial role for pyridine-2-carboxylic acid in manganese-catalyzed oxidation reactions that use hydrogen peroxide as the oxidant. It was discovered that several complex pyridyl-containing ligands decompose in situ to form pyridine-2-carboxylic acid. This simpler molecule, in combination with a manganese source, was identified as the true catalytically active species responsible for the oxidation of alkenes and alcohols. Using pyridine-2-carboxylic acid directly as the ligand proved to be more efficient than using the precursor ligands.

Multicomponent Reactions: Pyridine-2-carboxylic acid has also been employed as an efficient and recyclable organocatalyst for the synthesis of complex heterocyclic compounds. For instance, it has been used to catalyze the multi-component reaction to produce pyrazolo[3,4-b]quinolinones in high yields under mild conditions.

These findings establish the catalytic potential of the pyridine-2-carboxylic acid core. While the influence of the 4-benzyloxy substituent on this catalytic activity has not been reported, it is plausible that derivatives like this compound could be explored as ligands or organocatalysts in their own right.

The table below outlines the demonstrated catalytic applications of the parent compound, pyridine-2-carboxylic acid.

| Catalytic System | Reaction Type | Role of Pyridine-2-carboxylic acid |

| Manganese / H₂O₂ | Oxidation of alkenes and alcohols | Forms the active catalytic species with manganese. |

| Organocatalysis | Multi-component synthesis of pyrazolo[3,4-b]quinolinones | Acts as a green and efficient catalyst. |

Conclusion and Future Research Directions

Summary of Current Research Advancements Pertaining to 4-(Benzyloxy)pyridine-2-carboxylic Acid

Current research on this compound is notably limited, with the majority of available information positioning it as a commercially available starting material or intermediate for organic synthesis. Its primary documented role is that of a foundational building block, offering a pyridine (B92270) carboxylic acid core with a benzyloxy protecting group at the 4-position. This structure is amenable to a variety of chemical modifications, making it a valuable tool for synthetic chemists.

While direct studies on the biological activity or material properties of this compound are not extensively reported, the broader class of pyridine carboxylic acids has been the subject of significant investigation. For instance, research into related compounds, such as 5-(Benzyloxy)pyridine-2-carboxylic acid, has unveiled potential applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai Furthermore, the parent compound, pyridine-2-carboxylic acid, and its derivatives have been explored for their catalytic activities. nih.govrsc.orgresearchgate.net However, these findings on related molecules only serve to highlight the lack of specific data for the 4-(Benzyloxy) isomer.

The table below summarizes the basic chemical information for this compound.

| Property | Value |

| CAS Number | 100727-49-9 |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| Common Role | Versatile small molecule scaffold |

Identification of Research Gaps and Unexplored Potentials

The most prominent finding regarding this compound is the significant gap in dedicated research. Unlike its isomer, 5-(Benzyloxy)pyridine-2-carboxylic acid, which has been investigated for various biological activities, the 4-(Benzyloxy) counterpart remains largely uncharacterized in this regard. ontosight.ai This disparity represents a substantial area of unexplored potential.

Key Research Gaps:

Biological Activity Screening: There is a clear absence of systematic screening of this compound and its derivatives for potential pharmacological activities. Its structural similarity to other biologically active pyridine derivatives suggests that it could exhibit interesting properties as an antimicrobial, antiviral, anti-inflammatory, or anticancer agent.

Medicinal Chemistry Applications: The potential of this compound as a scaffold for the development of novel therapeutic agents is largely untapped. Research into the synthesis of a library of derivatives and their subsequent evaluation against various biological targets is a significant unmet need.

Materials Science Applications: The utility of this compound in the development of novel materials, such as coordination polymers or functional organic materials, has not been explored. The presence of both a carboxylic acid and a pyridine nitrogen atom makes it a promising ligand for the construction of metal-organic frameworks (MOFs).

Catalysis: While pyridine-2-carboxylic acid itself has been shown to be involved in catalysis, the influence of the 4-benzyloxy substituent on the catalytic potential of the molecule is unknown. nih.govrsc.orgresearchgate.net

The following table contrasts the state of research between this compound and its better-studied relatives, highlighting the existing gaps.

| Research Area | This compound | 5-(Benzyloxy)pyridine-2-carboxylic Acid | Pyridine-2-carboxylic Acid |

| Biological Activity | Largely Unexplored | Investigated for antimicrobial, anti-inflammatory, and anticancer properties ontosight.ai | Studied for various biological effects |

| Medicinal Chemistry | Untapped Potential | Explored as a scaffold for drug discovery ontosight.ai | Used in the synthesis of pharmaceuticals |

| Materials Science | No Reported Applications | Limited Data | Used in the formation of coordination complexes |

| Catalysis | Uninvestigated | Limited Data | Known to be involved in catalytic processes nih.govrsc.orgresearchgate.net |

Prospective Methodological Advancements and Future Applications

The identified research gaps pave the way for numerous prospective avenues of investigation. Future research should focus on a systematic exploration of the chemical and biological properties of this compound.

Prospective Methodological Advancements:

High-Throughput Screening: Employing high-throughput screening methods to rapidly assess the biological activity of this compound and a diverse library of its derivatives against a wide range of biological targets.

Computational Modeling: Utilizing in silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the potential biological targets and guide the design of more potent derivatives.

Advanced Synthetic Methodologies: Developing novel and efficient synthetic routes to access a wider array of derivatives of this compound with diverse functional groups. This could involve the exploration of modern cross-coupling reactions and C-H activation strategies.

Future Applications:

Drug Discovery: Based on the findings from biological screening, this compound could serve as a lead compound for the development of new drugs targeting a variety of diseases. For instance, derivatization of the carboxylic acid and the pyridine ring could lead to the discovery of potent enzyme inhibitors or receptor modulators.

Functional Materials: The compound could be utilized as a key building block for the synthesis of novel functional materials. Its ability to coordinate with metal ions could be exploited to create MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Catalysis: Further investigation into the catalytic properties of metal complexes derived from this compound could lead to the development of new and efficient catalysts for various organic transformations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Benzyloxy)pyridine-2-carboxylic acid, and what key reaction conditions are required?

- Methodology :

- Step 1 : Start with a condensation reaction between a benzyl-protected aldehyde (e.g., benzyloxy-substituted pyridine) and a carboxylic acid precursor. Catalysts such as palladium or copper may enhance coupling efficiency .

- Step 2 : Cyclization under reflux in solvents like dimethylformamide (DMF) or toluene, followed by acid-mediated deprotection to yield the free carboxylic acid .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Guidelines :

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of vapors .

- Store the compound in a cool, dry place (<25°C) in airtight containers, away from oxidizers and moisture .

- Dispose of waste via certified chemical disposal services to comply with environmental regulations .

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

- Techniques :

- HPLC (High-Performance Liquid Chromatography): Use a C18 column with a UV detector (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95%) .

- NMR Spectroscopy : Confirm structural integrity via H NMR (e.g., benzyloxy protons at δ 4.8–5.2 ppm) and C NMR (carboxylic acid carbonyl at ~170 ppm) .

- Melting Point Analysis : Compare observed mp with literature values (e.g., similar pyridine derivatives range from 123–293°C) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Optimization Strategies :

- Catalyst Screening : Test palladium(II) acetate or copper(I) iodide for coupling steps; optimize loading (1–5 mol%) to balance cost and efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene; higher polarity may accelerate cyclization but complicate purification .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C for 30 minutes vs. 24 hours under reflux) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Approach :

- Cross-Validation : Use multiple techniques (e.g., FT-IR for functional groups, mass spectrometry for molecular ion peaks) to corroborate NMR data .

- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (software: Gaussian or ORCA) to identify discrepancies .

- Collaborative Verification : Share samples with independent labs to replicate results and validate data .

Q. What strategies enable selective modification of the benzyloxy group for downstream applications?

- Functionalization Methods :

- Hydrogenolysis : Use Pd/C under to cleave the benzyl group, yielding 4-hydroxypyridine-2-carboxylic acid, a precursor for further derivatization .

- Electrophilic Aromatic Substitution : Introduce halogens (e.g., Cl, Br) at the pyridine ring using -bromosuccinimide (NBS) or gas .

- Esterification : Convert the carboxylic acid to methyl esters (via /MeOH) for improved solubility in organic reactions .

Q. How can researchers assess the compound’s potential in enzyme inhibition studies?

- Methodology :

- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays (IC determination) .

- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding affinities to active sites, guided by X-ray crystallography data of homologous enzymes .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., trifluoromethyl or chlorophenyl derivatives) to evaluate substituent effects on potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.